![molecular formula C8H10N2O2 B1406071 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1520287-70-0](/img/structure/B1406071.png)
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is represented by the InChI code: 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H .Chemical Reactions Analysis
While specific chemical reactions involving 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are not mentioned in the search results, the compound is known to be involved in a variety of transformations, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.64 . It is a solid at room temperature . The compound’s storage temperature is room temperature in an inert atmosphere .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid, focusing on several unique applications:
Agrochemicals
The structural component of imidazo[1,5-a]pyridine is significant in agrochemicals, suggesting that derivatives could be used in developing new pesticides or herbicides.
Each of these fields can benefit from the unique properties of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid , leading to innovations and advancements in technology and medicine .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are currently unknown. This compound is a derivative of imidazo[1,5-a]pyridine, a heterocyclic aromatic organic compound
Mode of Action
As a derivative of imidazo[1,5-a]pyridine, it may share similar properties and interactions with its targets . .
Biochemical Pathways
Given its structural similarity to imidazo[1,5-a]pyridine, it may influence similar pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSTKIQHRRDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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